2,4-Dichloro-6-phenyl-1,3,5-triazine

Overview

Description

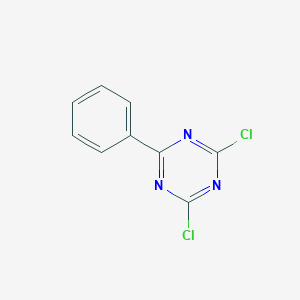

2,4-Dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3) is a triazine derivative characterized by an electron-deficient aromatic core, two chlorine substituents at positions 2 and 4, and a phenyl group at position 6. Its molecular formula is C₉H₅Cl₂N₃, with a molecular weight of 226.06 g/mol. The chlorine atoms enhance electrophilicity, enabling nucleophilic substitution reactions, while the phenyl group promotes π-π stacking, improving stability in organic matrices. This compound is a critical intermediate in synthesizing organic light-emitting diodes (OLEDs), particularly as a precursor for bipolar host materials like TDPA–TRZ, which enhance phosphorescent device efficiency. It also serves in blue thermally activated delayed fluorescence (TADF) emitters.

Key physical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-phenyl-1,3,5-triazine can be synthesized through several methods. One common method involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . Another method involves the reaction of cyanuric chloride with phenylmagnesium bromide .

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting cyanuric chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis to form corresponding triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted triazines.

Oxidation: Formation of oxidized triazine derivatives.

Reduction: Formation of reduced triazine derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development

DCT is primarily utilized as an intermediate in the synthesis of herbicides. It plays a crucial role in controlling unwanted vegetation in crops, thereby enhancing agricultural productivity. The compound's ability to inhibit specific biochemical pathways in plants makes it effective in weed management strategies.

Case Study: Herbicide Efficacy

Research has demonstrated that formulations containing DCT exhibit effective herbicidal activity against various weed species. A study conducted by Chem-Impex highlighted its use in developing selective herbicides that minimize crop damage while maximizing weed control.

Analytical Chemistry

Detection and Quality Control

DCT is employed in analytical chemistry for developing methods to detect specific compounds. Its utility in laboratories for quality control and environmental monitoring is well-documented. The compound's reactivity with nucleophiles allows for the creation of sensitive detection methods.

Data Table: Analytical Applications of DCT

| Application Area | Methodology | Outcome |

|---|---|---|

| Quality Control | Chromatography | Enhanced detection limits |

| Environmental Monitoring | Spectrophotometry | Accurate quantification of pollutants |

Polymer Chemistry

Thermal Stability Enhancer

In polymer chemistry, DCT is incorporated into polymers to improve their thermal stability and resistance to degradation. This application is particularly beneficial in manufacturing durable materials used in various industries.

Case Study: Polymer Enhancement

A study indicated that polymers modified with DCT exhibited significantly improved thermal properties compared to unmodified counterparts. This enhancement allows for broader applications in high-temperature environments.

Pharmaceutical Applications

Building Block for Drug Synthesis

DCT serves as a building block in synthesizing pharmaceutical compounds. Its structural features facilitate the development of new medications with enhanced efficacy.

Case Study: Anticancer Activity

Research published in PMC evaluated the cytotoxic effects of triazine derivatives on colon cancer cell lines. The study found that certain derivatives of DCT induced apoptosis, suggesting potential as chemotherapeutic agents against colorectal cancer.

Colorants and Dyes

Dye Formulation

DCT is also utilized in formulating dyes, providing vibrant colors for textiles and other materials. Its chemical properties allow it to create stable and vivid colorants.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

- Structure : Methoxy groups replace phenyl and one chlorine.

- Reactivity : Lower electrophilicity than 2,4-dichloro-6-phenyl-triazine due to electron-donating methoxy groups. Used for carboxylic acid activation in peptide synthesis.

- Applications : Achieves 75% yield in coupling reactions under optimized conditions (THF, −5°C).

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

- Structure : Three chlorine substituents.

- Reactivity : Higher reactivity due to three electrophilic sites. A versatile precursor for agrochemicals and pharmaceuticals.

- Applications : Synthesizes 2,4-dichloro-6-phenyl-triazine via Grignard reactions (77% yield). Less thermally stable than phenyl-substituted derivatives.

2,4-Diamino-6-methyl-1,3,5-triazine

- Structure: Amino and methyl groups replace chlorines.

- Reactivity: Electron-rich due to amino groups, reducing electrophilicity. Forms hydrogen bonds, enhancing thermal stability.

- Applications : Polyimide synthesis for high-temperature materials.

2,4-Dichloro-6-morpholin-4-yl-1,3,5-triazine

- Structure : Morpholine (bulky amine) replaces phenyl.

- Reactivity : Reduced electrophilicity compared to phenyl-Cl derivatives due to steric hindrance.

- Applications : Drug intermediates with improved solubility.

2,4-Dichloro-6-(alkylthio)-1,3,5-triazines

- Structure : Alkylthio groups (e.g., octylthio) replace phenyl.

- Reactivity : Sulfur enhances electron-withdrawing effects, but alkyl chains reduce crystallinity.

- Applications : Gas sensors for detecting CEES (37.4-fold resistance increase).

Comparative Data Table

Research Findings

- Synthetic Efficiency : 2,4-Dichloro-6-phenyl-triazine is synthesized via Grignard reactions with 77% yield , outperforming CDMT-based couplings (75%).

- Material Science : The phenyl group in 2,4-dichloro-6-phenyl-triazine enhances π-π interactions in OLED hosts, achieving external quantum efficiencies >20%. In contrast, alkylthio derivatives excel in gas sensors due to sulfur-analyst interactions.

- Thermal Stability: Amino-substituted triazines (e.g., 2,4-diamino-6-methyl-triazine) exhibit superior thermal stability (>250°C) compared to chlorinated derivatives.

Biological Activity

2,4-Dichloro-6-phenyl-1,3,5-triazine is a compound of significant interest in both medicinal and agricultural chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.

The biological activity of this compound primarily involves its reactivity with various nucleophiles. The compound can interact with enzymes and proteins, influencing numerous biochemical pathways.

Key Mechanisms:

- Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines and thiols, leading to the formation of substituted triazines.

- Enzyme Inhibition: It has been reported to inhibit specific enzymes by binding at their active sites, which can alter enzyme conformation and activity .

- Polycondensation Reactions: this compound can undergo polycondensation with diamines to form polyguanamines, which have potential applications in polymer chemistry.

This compound exhibits a range of biochemical properties that contribute to its biological activity:

- Cellular Effects: It influences cellular processes such as gene expression and cell signaling. Notably, it has been shown to affect genes involved in oxidative stress responses and apoptosis.

- Metabolic Pathways: Interactions with cytochrome P450 enzymes are crucial for its biotransformation within biological systems .

- Toxicity Profiles: At varying dosages in animal models, the compound displays both minimal effects at low doses and significant toxic effects (e.g., hepatotoxicity) at higher concentrations.

Research Applications

This compound has diverse applications across several fields:

Case Studies

Several studies have highlighted the biological activity of this triazine derivative:

- Antiparasitic Activity: Research indicates that derivatives of 1,3,5-triazines exhibit potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis .

- Cancer Research: Certain derivatives have shown promise as inhibitors of lysophosphatidic acid acyltransferase (LPAAT), suggesting potential applications in cancer therapy by inhibiting tumor cell proliferation .

- Antimicrobial Properties: The compound's derivatives have been evaluated for their antibacterial and antifungal activities, showcasing a broad spectrum of antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,4-Dichloro-6-phenyl-1,3,5-triazine, and how do reaction conditions influence yield?

A common method involves reacting phenylmagnesium bromide with cyanuric chloride in tetrahydrofuran (THF) under nitrogen. Key parameters include stoichiometric ratios (e.g., 2.4 equivalents of phenylmagnesium bromide to cyanuric chloride) and reaction duration (monitored via TLC or NMR). Post-reaction workup includes solvent evaporation and purification via recrystallization, yielding ~70–80% purity. Optimization of temperature and solvent polarity can further enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and chlorine positions. Mass spectrometry (MS) validates molecular weight (226.06 g/mol), while X-ray crystallography (using SHELXL or similar programs) resolves crystal packing and steric effects. Cross-referencing with IR spectroscopy ensures detection of triazine ring vibrations (~1550 cm⁻¹) .

Q. What are the primary applications of this compound in materials science?

Its electron-deficient triazine core makes it a precursor for organic optoelectronic devices, such as OLEDs, where it acts as an electron-transport layer. It is also utilized in supramolecular architectures, such as rotaxanes, due to its reactivity in nucleophilic substitutions with amines or alkoxides .

Advanced Research Questions

Q. How can contradictory reports on the reactivity of this compound in nucleophilic substitutions be resolved?

Discrepancies in reaction rates or product distributions often arise from solvent polarity, temperature, or competing side reactions (e.g., hydrolysis). Systematic kinetic studies under controlled conditions (e.g., DMSO vs. THF) and HPLC/MS monitoring of intermediates are recommended. Computational modeling (DFT) can predict regioselectivity and transition states to clarify mechanistic pathways .

Q. What strategies improve functionalization efficiency for supramolecular or polymeric systems?

High functionalization degrees require amine precursors and elevated temperatures (>80°C) to overcome steric hindrance from the phenyl group. For secondary alcohols, pre-functionalization with amines (e.g., via SNAr reactions) enhances reactivity. Post-functionalization analysis via GPC or MALDI-TOF ensures precise control over polymer architecture .

Q. How does the electronic structure of this compound influence catalytic applications?

The triazine ring’s electron-withdrawing nature increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) studies show enhanced charge separation at the C-2 and C-4 positions, making them preferred sites for nucleophilic attack. This property is exploited in metal-organic framework (MOF) synthesis for catalytic active sites .

Q. What computational models predict the environmental fate of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate bioconcentration (BCF ~6.4) and soil mobility (Koc ~130) using log Kow (1.36). These predict low bioaccumulation but high soil mobility, suggesting potential groundwater contamination. Experimental validation via soil column studies under varying pH and microbial activity is critical .

Q. Methodological Guidance

Q. How to address challenges in crystallizing this compound for X-ray analysis?

Use slow evaporation from dichloromethane/hexane mixtures. SHELXL refinement parameters should account for chlorine atom anisotropy. Twinning or disorder, common in triazine derivatives, requires rigorous data collection (high-resolution synchrotron sources) and iterative refinement cycles .

Q. What precautions are necessary for handling this compound in aqueous environments?

Hydrolysis of chlorine substituents can occur under basic or humid conditions. Store in anhydrous solvents (e.g., THF) with molecular sieves. Reaction quenching with ice water must be rapid to minimize degradation .

Properties

IUPAC Name |

2,4-dichloro-6-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVJOWOWQPPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168780 | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-02-3 | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-phenyl-S-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1700-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-phenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-PHENYL-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15020UDY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.